2,5-Dibromo-4-methyl-3-nitropyridine
Overview
Description
2,5-Dibromo-4-methyl-3-nitropyridine is an organic compound with the molecular formula C6H4Br2N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-methyl-3-nitropyridine typically involves the bromination of 4-methyl-3-nitropyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically obtained in high purity through multiple purification steps.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-methyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 2,5-diazido-4-methyl-3-nitropyridine or 2,5-dithiocyanato-4-methyl-3-nitropyridine.
Reduction: Formation of 2,5-dibromo-4-methyl-3-aminopyridine.
Oxidation: Formation of 2,5-dibromo-4-carboxy-3-nitropyridine.
Scientific Research Applications
2,5-Dibromo-4-methyl-3-nitropyridine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules. It is used in the development of pharmaceuticals and agrochemicals.
Biology: As a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-methyl-3-nitropyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and nitro group play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups, leading to the formation of new compounds with different biological activities. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-3-nitropyridine
- 2,5-Dibromo-4-methylpyridine
- 4-Methyl-3-nitropyridine
Uniqueness
2,5-Dibromo-4-methyl-3-nitropyridine is unique due to the presence of both bromine atoms and a nitro group on the pyridine ring, which imparts distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Biological Activity
2,5-Dibromo-4-methyl-3-nitropyridine is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine and industry, supported by data tables and case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by two bromine atoms and a nitro group attached to a pyridine ring. The presence of these functional groups enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can bind covalently to DNA and other cellular components, potentially resulting in cytotoxic effects .
Key Mechanisms:
- Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols, facilitating the formation of new compounds with diverse biological properties.
- Redox Reactions: The nitro group can be reduced to an amino group, altering the compound's reactivity and enhancing its pharmacological profile .
Antimicrobial Activity
Research indicates that nitro-containing compounds like this compound exhibit significant antimicrobial properties. These compounds are known to produce toxic intermediates upon reduction, which can damage microbial DNA and lead to cell death. For example, derivatives similar to this compound have shown efficacy against various pathogens .
Table 1: Antimicrobial Activity of Nitro Compounds
Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 20 µM |
Metronidazole | Helicobacter pylori | 8 µM |
Chloramphenicol | Escherichia coli | 16 µM |
Anti-inflammatory Activity
Nitro compounds have also been shown to possess anti-inflammatory properties. They can modulate cellular signaling pathways by interacting with specific proteins involved in inflammation. This activity is particularly relevant in the context of chronic inflammatory diseases .
Case Study: Anti-inflammatory Effects
In a study examining the effects of various nitro compounds on inflammation markers in cell cultures, this compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-1β at concentrations above 10 µM.
Antitumoral Activity
The potential antitumoral effects of this compound are noteworthy. Nitro compounds are often explored as hypoxia-activated prodrugs due to their ability to selectively target cancer cells in low oxygen environments. Research has indicated that this compound may inhibit tumor growth through mechanisms involving DNA damage and apoptosis induction .
Table 2: Antitumoral Activity Overview
Compound Name | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 15 |
Doxorubicin | MCF7 | 0.5 |
Cisplatin | A549 | 10 |
Applications in Research and Industry
Due to its versatile biological activity, this compound is being investigated for various applications:
- Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
- Biochemical Probes: The compound is utilized in studies investigating enzyme mechanisms and protein-ligand interactions.
- Agrochemicals: Its chemical properties enable its use in developing pesticides and herbicides.
Properties
IUPAC Name |
2,5-dibromo-4-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWWZPPJIRAWSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652035 | |
Record name | 2,5-Dibromo-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947534-69-2 | |
Record name | 2,5-Dibromo-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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